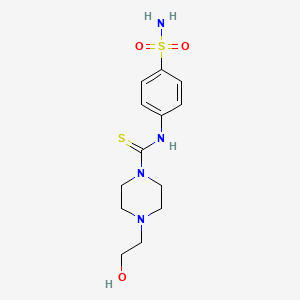
1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of two aromatic rings substituted with chlorine and ethyl groups, respectively, and a thiourea functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea typically involves the reaction of 2,4-dichloroaniline with 4-ethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
2,4-Dichloroaniline+4-Ethylphenyl isothiocyanate→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The aromatic rings can undergo reduction reactions to form corresponding amines.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiocyanate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and corrosion inhibitors.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The aromatic rings may also interact with hydrophobic pockets within proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
- (2,4-Dichlorophenyl)(4-ethylphenyl)methanol
Uniqueness
1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea is unique due to its specific substitution pattern and the presence of the thiourea functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the thiourea group provides additional sites for hydrogen bonding and potential interactions with biological targets, which may not be present in compounds like 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-2-10-3-6-12(7-4-10)18-15(20)19-14-8-5-11(16)9-13(14)17/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLKJRSHHDBQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)


![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)

![3,4-dimethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5874716.png)



![4-[(2,3-dimethylphenoxy)acetyl]morpholine](/img/structure/B5874749.png)
![ETHYL 4-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B5874757.png)

![N-(4-ethoxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5874770.png)
